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Abstract

Phenazine-1-carboxylic acid (PCA) and its derivatives represent a class of heterocyclic
compounds with a broad spectrum of biological activities, including antibacterial, antifungal,
and anticancer properties.[1][2][3][4] This privileged scaffold is a focal point in medicinal
chemistry and drug discovery.[5] This document provides a detailed protocol for the chemical
synthesis of 1-phenazinecarboxylic acid starting from aniline, based on the Jourdan-Ullmann
coupling reaction followed by a reductive ring closure. This method offers a robust and versatile
route for accessing PCA and its analogs for further investigation and development.

Introduction

Phenazine-1-carboxylic acid is a naturally occurring compound produced by various bacteria,
notably of the Pseudomonas genus, and is known for its role in microbial competition. The
phenazine core is a key pharmacophore, and synthetic access to this scaffold is crucial for the
development of new therapeutic agents. The synthesis route detailed herein involves a two-
step process commencing with the copper-catalyzed Jourdan-Ulimann C-N coupling of a
substituted aniline with 2-bromo-3-nitrobenzoic acid. The resulting N-aryl anthranilic acid
intermediate then undergoes a reductive cyclization using sodium borohydride to yield the
desired 1-phenazinecarboxylic acid. This approach is amenable to the generation of a
diverse library of PCA analogs by varying the aniline starting material.
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Experimental Workflow

The overall synthetic strategy is a two-step process as illustrated in the workflow diagram
below.

Step 1: Jourdan-Ullmann Coupling

Aniline 2-bromo-3-nitrobenzoic acid

ul, Triethylamine, Glycol, 9%°C, 3h

2-((phenyl)amino)-3-nitrobenzoic acid

NaBH4, NaOH (aq), Reflux, 4h

Step 2: Reductivve Ring Closure

1-Phenazinecarboxylic acid

Purification & Analysis

Acidification (HCI)
Recrystallization

:

NMR, HRMS, MP

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Phenazinecarboxylic acid.

Detailed Experimental Protocols
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Step 1: Synthesis of 2-((phenyl)amino)-3-nitrobenzoic
acid (Jourdan-Ullmann Coupling)

This procedure outlines the copper-catalyzed cross-coupling of aniline and 2-bromo-3-
nitrobenzoic acid.

Materials:

e Aniline

e 2-bromo-3-nitrobenzoic acid

o Copper(l) iodide (Cul)

¢ Triethylamine

o Ethylene glycol

e 0.2 M Sodium hydroxide (NaOH) solution
e Dilute hydrochloric acid (HCI)

e Three-neck round-bottom flask

o Reflux condenser

Magnetic stirrer with heating mantle
Procedure:

e To a 100 mL three-neck round-bottom flask, add aniline (2.5 g, 26.8 mmol), 2-bromo-3-
nitrobenzoic acid (6.3 g, 26.6 mmol), Cul (1.3 g, 6.8 mmol), and triethylamine (12.5 mL, 90.0
mmol).

e Add ethylene glycol (50.0 mL) to the flask.

¢ Heat the reaction mixture at 95 °C for 3 hours with constant stirring.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 After cooling to room temperature, pour the reaction mixture into 300 mL of a 0.2 M NaOH
solution.

e The resulting solution can be decolorized with silica gel and filtered.
 Acidify the filtrate with dilute HCI to a pH of 3 to precipitate the product.

e The resulting solid, 3-nitro-2-(phenylamino)benzoic acid, can be collected by filtration and is
typically used in the next step without further purification.

Step 2: Synthesis of 1-Phenazinecarboxylic acid
(Reductive Ring Closure)

This procedure describes the reductive cyclization of the intermediate to form the phenazine
core.

Materials:

e 3-nitro-2-(phenylamino)benzoic acid (from Step 1)
e Sodium borohydride (NaBHa)

e 2 M Sodium hydroxide (NaOH) solution

 Dilute hydrochloric acid (HCI)

» Acetonitrile

» Ethanol

e Round-bottom flask

» Reflux condenser

e Magnetic stirrer with heating mantle

Procedure:
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 Dissolve 3-nitro-2-(phenylamino)benzoic acid (4.0 g, 15.5 mmol) in 450 mL of a 2 M NaOH
solution in a round-bottom flask.

e Add sodium borohydride (4.8 g, 126.0 mmol) to the solution.

» Reflux the reaction mixture for 4 hours.

 After cooling, a solution of the sodium salt of phenazine-1-carboxylic acid is obtained.
 Acidify the solution with dilute HCI to a pH of 3 to precipitate the crude product.

e Collect the solid by filtration.

o Recrystallize the solid from a mixture of acetonitrile and ethanol (1:1) to yield pure, yellow-
green crystalline 1-phenazinecarboxylic acid.

Data Presentation

The following tables summarize representative yields and analytical data for intermediates and
final products based on reported syntheses.

Table 1: Reaction Yields for Substituted 2-((phenyl)amino)-3-nitrobenzoic acids.

Aniline Derivative Product Yield (%) Melting Point (°C)
2-((4-
4-Fluoroaniline fluorophenyl)amino)-3 94 184-185

-nitrobenzoic acid

2-((2,4-
2,4-Dichloroaniline dichlorophenyl)amino) 99 211-212

-3-nitrobenzoic acid

Table 2: Reaction Yields and Analytical Data for Substituted 1-Phenazinecarboxylic acids.
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Product Yield (%)

Melting Point
(°C)

HRMS (M+H)*
Calculated

HRMS (M+H)*
Found

7-
Fluorophenazine

_ 39
-1-carboxylic

acid

>250

243.0564

243.0564

6.8-
Dichlorophenazin
e-1-carboxylic

acid

>250

292.9879

292.9881

Phenazine-1,7-
: o 84
dicarboxylic acid

>250

269.0557

269.0551

7,8-
Dimethylphenazi
ne-1-carboxylic

acid

249 (dec.)

253.0972

253.0972

8,9-
Dimethylphenazi

P ) 47
ne-1-carboxylic

acid

240 (dec.)

253.0972

253.0971

Note: Yields can vary depending on the specific aniline used and purification methods.

Applications in Drug Discovery

Phenazine-1-carboxylic acid and its derivatives are of significant interest to the pharmaceutical

industry due to their wide range of biological activities. They have been investigated for their

potential as:

o Antibacterial agents: Effective against a variety of Gram-positive bacteria, including

Staphylococcus aureus and Staphylococcus epidermidis.

» Antifungal agents: Show activity against pathogenic fungi such as Rhizoctonia solani.
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e Anticancer agents: Some derivatives have demonstrated general and selective anticancer
activity.

e Biocontrol agents: PCA produced by Pseudomonas species can protect plants from soil-
borne fungal pathogens.

The synthetic route described allows for the creation of diverse PCA libraries, which can be
screened for novel biological activities, making it a valuable tool in drug discovery and
development.

Signaling Pathways and Logical Relationships

The biological activity of phenazines can be attributed to their ability to undergo redox cycling,
leading to the production of reactive oxygen species (ROS) which can be toxic to cells. This
mechanism is often central to their antimicrobial and anticancer effects.
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Caption: Mechanism of action for phenazine-induced cytotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b122993?utm_src=pdf-body-img
https://www.benchchem.com/product/b122993?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. rroij.com [rroij.com]

2. researchgate.net [researchgate.net]

3. [New amides of phenazine-1-carboxylic acid: antimicrobial activity and structure-activity
relationship] - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. Phenazine-1-carboxylic acid derivatives: design, synthesis and biological evaluation
against Rhizoctonia solani Kuhn - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. rroij.com [rroij.com]

» To cite this document: BenchChem. [Synthesis of 1-Phenazinecarboxylic Acid from Aniline:
An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122993#1-phenazinecarboxylic-acid-synthesis-from-
aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.rroij.com/open-access/rapid-synthesis-of-phenazine1carboxylic-acid-derived-smallmolecules-from-diverse-anilines-privileged-structures-for-discovery.pdf
https://www.researchgate.net/publication/305800275_Rapid_Synthesis_of_Phenazine-1-Carboxylic_Acid_Derived_Small_Molecules_from_Diverse_Anilines_Privileged_Structures_for_Discovery
https://pubmed.ncbi.nlm.nih.gov/18959039/
https://pubmed.ncbi.nlm.nih.gov/18959039/
https://pubmed.ncbi.nlm.nih.gov/21055934/
https://pubmed.ncbi.nlm.nih.gov/21055934/
https://www.rroij.com/open-access/rapid-synthesis-of-phenazine1carboxylic-acid-derived-smallmolecules-from-diverse-anilines-privileged-structures-for-discovery.php?aid=64623
https://www.benchchem.com/product/b122993#1-phenazinecarboxylic-acid-synthesis-from-aniline
https://www.benchchem.com/product/b122993#1-phenazinecarboxylic-acid-synthesis-from-aniline
https://www.benchchem.com/product/b122993#1-phenazinecarboxylic-acid-synthesis-from-aniline
https://www.benchchem.com/product/b122993#1-phenazinecarboxylic-acid-synthesis-from-aniline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b122993?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

